molecular formula C22H19N3O6 B2372089 Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate CAS No. 899970-50-4

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2372089
M. Wt: 421.409
InChI Key: AVJKNKCAFWZJNT-UHFFFAOYSA-N
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Description

The compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds . The “ethyl” part of the name suggests an ethyl group (a chain of two carbon atoms) is attached to the benzene ring. The “nitrobenzyl” part suggests a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached. The “dihydropyridine” part suggests a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that has been hydrogenated (added hydrogen atoms). The “carboxamido” part suggests a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and the “benzoate” part suggests a benzoic acid ester (a benzene ring attached to a carbonyl group and an oxygen atom, which is in turn attached to another carbon atom).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the various functional groups, and the formation of the ester linkage. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene rings would likely contribute to the compound’s stability and could influence its reactivity. The nitro group is a strong electron-withdrawing group, which would make the benzene ring to which it’s attached more susceptible to electrophilic attack. The ester group could participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of multiple benzene rings would likely make the compound relatively nonpolar and insoluble in water. The nitro group could potentially contribute to the compound’s reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Primary Amine–Promoted Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters explores reactions leading to the formation of enantiomerically pure pyrrolidine derivatives through the opening of the β-lactam ring, showcasing the compound's role in the synthesis of complex organic molecules (Valiullina et al., 2020).

Prodrug Development for Enhanced Therapeutic Efficacy

In Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor , the creation of prodrugs to improve oral pharmacokinetics is discussed, indicating the potential of such derivatives in enhancing drug delivery and efficacy (Rais et al., 2017).

Catalysis and Green Chemistry

Catalysis by Basic Carbons Preparation of Dihydropyridines

highlights the use of alkaline carbons as catalysts in solvent-free conditions to prepare dihydropyridine derivatives, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Perozo-Rondón et al., 2006).

Material Science and Polymer Chemistry

Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers studies the synthesis and properties of azo polymers, shedding light on the compound's utility in developing materials with photoresponsive behavior (Meng et al., 1996).

Electrochemical and Electrochromic Properties

Effects on the Electrochemical and Electrochromic Properties of 3,6 Linked Polycarbazole Derivative by the Introduction of Different Acceptor Groups and Copolymerization, explores how varying acceptor groups affect the optical and electrochemical properties, indicative of the compound's application in electronic devices (Hu et al., 2013).

Antimicrobial Activity

Synthesis, Crystal and Molecular Structure, and Antimicrobial Activity of Ethyl 2-(4-Methylbenzylidene)-3-oxobutanoate discusses the antimicrobial potential of related compounds, highlighting their role in developing new therapeutic agents (Kariyappa et al., 2016).

Future Directions

The study of benzene derivatives is a vast field with many potential future directions. These compounds have a wide range of applications, from pharmaceuticals to materials science. Future research could explore new synthesis methods, new reactions, or new applications for these compounds .

properties

IUPAC Name

ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKNKCAFWZJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

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